molecular formula C13H19N3O2 B6639248 4-methyl-N-(2-morpholin-4-ylethyl)pyridine-3-carboxamide

4-methyl-N-(2-morpholin-4-ylethyl)pyridine-3-carboxamide

Cat. No. B6639248
M. Wt: 249.31 g/mol
InChI Key: DCVNBXDWWFRRNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-(2-morpholin-4-ylethyl)pyridine-3-carboxamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been widely used in scientific research to study the role of mGluR5 in various physiological and pathological processes.

Mechanism of Action

4-methyl-N-(2-morpholin-4-ylethyl)pyridine-3-carboxamide acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. Activation of mGluR5 leads to the activation of various intracellular signaling pathways, including the phospholipase C (PLC) pathway, which results in the release of calcium from intracellular stores. 4-methyl-N-(2-morpholin-4-ylethyl)pyridine-3-carboxamide binds to the allosteric site of mGluR5 and prevents its activation by glutamate, thereby blocking the downstream signaling pathways.
Biochemical and Physiological Effects:
4-methyl-N-(2-morpholin-4-ylethyl)pyridine-3-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the release of dopamine in the nucleus accumbens, which is a key brain region involved in reward processing and addiction. 4-methyl-N-(2-morpholin-4-ylethyl)pyridine-3-carboxamide has also been shown to reduce the expression of several proteins that are involved in the pathophysiology of fragile X syndrome, a genetic disorder that causes intellectual disability and autism spectrum disorder. 4-methyl-N-(2-morpholin-4-ylethyl)pyridine-3-carboxamide has also been shown to improve motor function in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

4-methyl-N-(2-morpholin-4-ylethyl)pyridine-3-carboxamide has several advantages for lab experiments. It is a selective antagonist of mGluR5 and does not affect other glutamate receptors, which allows for the specific investigation of the role of mGluR5 in various physiological and pathological processes. 4-methyl-N-(2-morpholin-4-ylethyl)pyridine-3-carboxamide is also relatively easy to synthesize and has good solubility in aqueous solutions. However, 4-methyl-N-(2-morpholin-4-ylethyl)pyridine-3-carboxamide has some limitations for lab experiments. It has a relatively short half-life in vivo and may require frequent dosing to maintain its effects. 4-methyl-N-(2-morpholin-4-ylethyl)pyridine-3-carboxamide may also have off-target effects at high concentrations, which may complicate data interpretation.

Future Directions

There are several future directions for the use of 4-methyl-N-(2-morpholin-4-ylethyl)pyridine-3-carboxamide in scientific research. One direction is the investigation of the role of mGluR5 in other neurological and psychiatric disorders, such as Alzheimer's disease, depression, and anxiety disorders. Another direction is the development of more potent and selective mGluR5 antagonists that have longer half-lives and fewer off-target effects. Finally, the use of 4-methyl-N-(2-morpholin-4-ylethyl)pyridine-3-carboxamide in combination with other drugs or therapies may have synergistic effects and improve therapeutic outcomes for various disorders.

Synthesis Methods

4-methyl-N-(2-morpholin-4-ylethyl)pyridine-3-carboxamide can be synthesized using a multistep process starting from 4-methyl-3-nitropyridine. The nitro group is reduced to an amine using palladium on carbon and hydrogen gas. The resulting amine is then reacted with 2-(4-morpholinyl)ethylamine in the presence of triethylamine to form the desired product. The crude product is purified by column chromatography to obtain pure 4-methyl-N-(2-morpholin-4-ylethyl)pyridine-3-carboxamide.

Scientific Research Applications

4-methyl-N-(2-morpholin-4-ylethyl)pyridine-3-carboxamide has been extensively used in scientific research to study the role of mGluR5 in various physiological and pathological processes. It has been shown to have therapeutic potential in several neurological and psychiatric disorders, including fragile X syndrome, Parkinson's disease, schizophrenia, and addiction. 4-methyl-N-(2-morpholin-4-ylethyl)pyridine-3-carboxamide has also been used to investigate the role of mGluR5 in synaptic plasticity, learning, and memory.

properties

IUPAC Name

4-methyl-N-(2-morpholin-4-ylethyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-11-2-3-14-10-12(11)13(17)15-4-5-16-6-8-18-9-7-16/h2-3,10H,4-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCVNBXDWWFRRNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=O)NCCN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(2-morpholin-4-ylethyl)pyridine-3-carboxamide

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